![molecular formula C19H19N3O3S B2708224 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 256955-22-3](/img/structure/B2708224.png)
2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide” is a quinazolinone derivative . It has a molecular formula of C19H19N3O3S and a molecular weight of 369.44. Quinazolinone derivatives have been found to possess a wide range of biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine . The reaction leads to the formation of 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives or a mixture of benzoxazinone and N-substituted anthranilic acid derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline ring, which forms a dihedral angle with the phenyl ring . The terminal methyl group is disordered by a rotation of about 60 in a 0.531 (13): 0.469 (13) ratio .
Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with sodium azide and active methylene compounds, such as ethylcyanoacetate and ethylacetoacetate .
Aplicaciones Científicas De Investigación
Antimicrobial Applications : Some quinazoline derivatives, including those related to the mentioned compound, have been explored for their potential as antimicrobial agents. For instance, certain synthesized quinazolines showed notable antibacterial and antifungal activities against strains like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Synthesis and Characterization : Research has been conducted on the synthesis of various quinazolinyl acetamides, including studies on their analgesic and anti-inflammatory activities. These compounds were synthesized through multi-step processes and investigated for their potential pharmacological effects (Alagarsamy et al., 2015).
Structural Studies : Investigations into the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives have been reported. These studies include crystal structure analyses and fluorescence emission properties, contributing to the understanding of these compounds' chemical behavior (Karmakar, Sarma, & Baruah, 2007).
Herbicidal Applications : Research into the synthesis of novel triazolinone derivatives, which involve quinazoline pharmacophores, has shown promising herbicidal activities. These compounds were evaluated for their effectiveness as herbicides, with some showing comparable activity to commercial products (Luo et al., 2008).
Molecular Docking and Enzyme Inhibitory Activities : Studies have been conducted on quinazoline derivatives for their inhibition potential against enzymes like carbonic anhydrase and cholinesterases. Molecular docking analyses were used to understand the mode of binding and potential as enzyme inhibitors (Virk et al., 2018).
Antitumor Activity : Some research has explored the synthesis of quinazoline derivatives for their potential antitumor activities. These studies focus on synthesizing compounds and evaluating their cytotoxicity against various cancer cell lines (Ambros, Angerer, & Wiegrebe, 1988).
Mecanismo De Acción
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been reported to possess a variety of biological effects including anticancer, anti-convulsant, and antimicrobial activities . This suggests that the compound may interact with a range of biological targets.
Mode of Action
Given the biological activities associated with quinazolinone derivatives, it can be inferred that the compound likely interacts with its targets to induce changes that contribute to its anticancer, anti-convulsant, and antimicrobial effects .
Biochemical Pathways
Based on the reported biological activities of quinazolinone derivatives, it can be speculated that the compound may influence a variety of pathways related to cell growth, neural activity, and microbial survival .
Result of Action
Given the reported biological activities of quinazolinone derivatives, it can be inferred that the compound may induce changes at the molecular and cellular levels that contribute to its anticancer, anti-convulsant, and antimicrobial effects .
Propiedades
IUPAC Name |
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-22-18(24)15-6-4-5-7-16(15)21-19(22)26-12-17(23)20-13-8-10-14(25-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMVGVDADHTJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
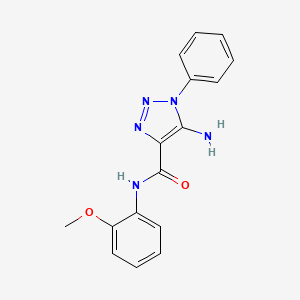
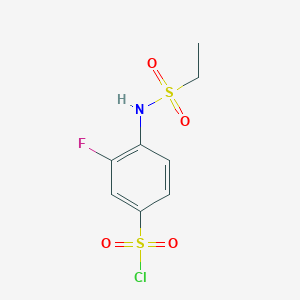
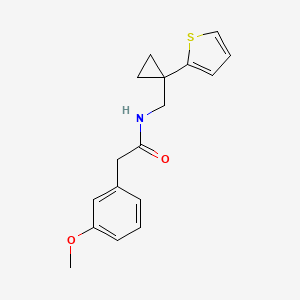
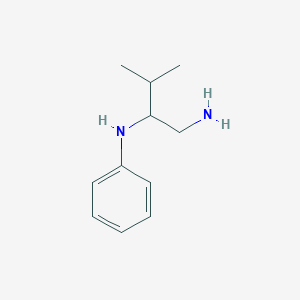
![N-cyclohexyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2708150.png)
![N-(3-chlorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2708151.png)
![3-(2,4-Dichlorobenzoyl)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2708152.png)
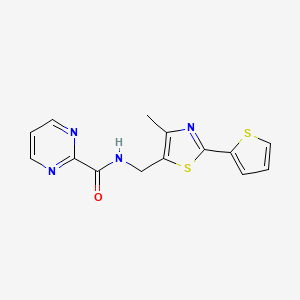
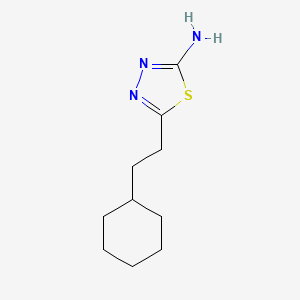
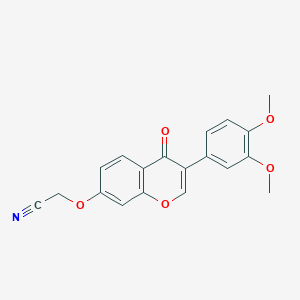
![3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2708160.png)
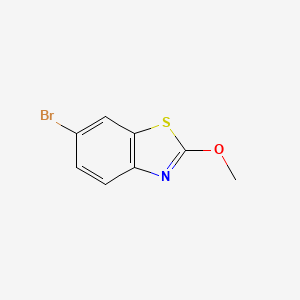
![5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2708163.png)
![2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2708164.png)
